



Application Note: HPLC-UV Method for the Analysis of 6-Dehydroprogesterone

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Compound of Interest		
Compound Name:	6-Dehydroprogesterone	
Cat. No.:	B195115	Get Quote

INTRODUCTION: **6-Dehydroprogesterone** is a known impurity and metabolite of progesterone.[1] Its identification and quantification are crucial for the quality control of progesterone-based pharmaceutical products and in metabolic studies. This application note presents a reliable and accurate HPLC-UV method for the determination of **6-Dehydroprogesterone**. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of steroids.[2][3][4]

ANALYTE STRUCTURE:

- Compound: 6-Dehydroprogesterone
- IUPAC Name: (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[5]
- CAS Number: 1162-56-7[5]
- Molecular Formula: C21H28O2[1][6][7]
- Molecular Weight: 312.45 g/mol [1][6][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:



A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is employed.[2] The chromatographic separation is achieved on a C18 column.[2][4][8]

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 5 μm, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water (70:30, v/v)[4]
Flow Rate	1.0 mL/min[2][4]
Injection Volume	10 μL[4][8]
Column Temperature	30°C[4]
UV Detection Wavelength	245 nm[9]
Run Time	10 minutes

2. Preparation of Solutions:

- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **6-Dehydroprogesterone** reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 μg/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For bulk drug
 analysis, dissolve a known amount of the sample in the mobile phase to obtain a theoretical
 concentration within the calibration range. For formulations, an extraction step may be
 necessary.

3. Method Validation Parameters:

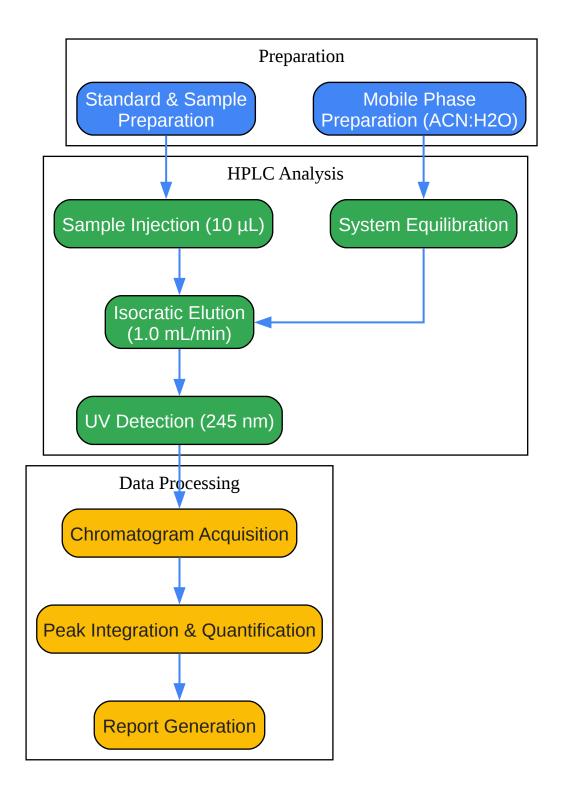
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12]



Validation Parameter	Typical Results
Linearity (Concentration Range)	1 - 20 μg/mL[11]
Correlation Coefficient (r²)	> 0.999[4]
Accuracy (% Recovery)	98 - 102%[4]
Precision (% RSD)	< 2%[4]
Limit of Detection (LOD)	~0.1 µg/mL[4]
Limit of Quantification (LOQ)	~0.3 μg/mL
Specificity	The method should be able to resolve 6- Dehydroprogesterone from progesterone and other potential impurities.

Experimental Workflow





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Caption: Workflow for HPLC-UV analysis of **6-Dehydroprogesterone**.

Signaling Pathway (Not Applicable)



The analysis of **6-Dehydroprogesterone** by HPLC-UV is a chemical separation and detection technique and does not involve a biological signaling pathway.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of **6-Dehydroprogesterone**. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The validation parameters demonstrate the robustness and suitability of the method for its intended purpose.

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 To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Analysis of 6-Dehydroprogesterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195115#hplc-uv-method-for-6-dehydroprogesterone-analysis]

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